3-fluoro-5-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide
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Overview
Description
3-fluoro-5-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a fluorine atom at the 3-position, a methyl group at the 5-position, and a trimethoxyphenylmethyl group attached to the nitrogen atom of the carboxamide group. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 3-fluoropyridine, undergoes nitration to introduce a nitro group at the 2-position. This is followed by reduction to convert the nitro group to an amine.
Amidation: The resulting amine is then reacted with 3,4,5-trimethoxybenzyl chloride in the presence of a base to form the desired carboxamide.
Methylation: Finally, the compound is methylated at the 5-position using a suitable methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial purposes.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The fluorine atom and other substituents on the pyridine ring can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
3-fluoro-5-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-fluoro-5-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-5-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide: shares structural similarities with other pyridine carboxamides and trimethoxyphenyl derivatives.
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: Two dihydrofolate reductase inhibitors.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-fluoro-5-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4/c1-10-5-12(18)15(19-8-10)17(21)20-9-11-6-13(22-2)16(24-4)14(7-11)23-3/h5-8H,9H2,1-4H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHQRSTZRISXDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NCC2=CC(=C(C(=C2)OC)OC)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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